Potassium 2-((carboxymethyl)(1,1-diphosphonoethyl)amino)acetate

Description

Systematic IUPAC Nomenclature and Synonyms

The compound’s IUPAC name, hexapotassium 2-[carboxylatomethyl(1,1-diphosphonatoethyl)amino]acetate , reflects its hexapotassium counterions and bifunctional ligand structure. The central glycine backbone is modified by carboxymethyl and 1,1-diphosphonoethyl substituents, creating a tetradentate ligand capable of coordinating multiple metal ions.

Synonyms include Potassium N-(carboxymethyl)-N-(1,1-diphosphonoethyl)glycinate and EINECS 282-421-1 , with CAS registry number 84196-12-3 . The molecular formula C₆H₇K₆NO₁₀P₂ (molecular weight: 549.66 g/mol) underscores its high potassium content and phosphonate-carboxylate hybrid architecture.

| Property | Value |

|---|---|

| IUPAC Name | Hexapotassium 2-[carboxylatomethyl(1,1-diphosphonatoethyl)amino]acetate |

| Molecular Formula | C₆H₇K₆NO₁₀P₂ |

| Molecular Weight | 549.66 g/mol |

| CAS Number | 84196-12-3 |

| Synonyms | Potassium N-(carboxymethyl)-N-(1,1-diphosphonoethyl)glycinate; EINECS 282-421-1 |

Molecular Geometry and Coordination Chemistry

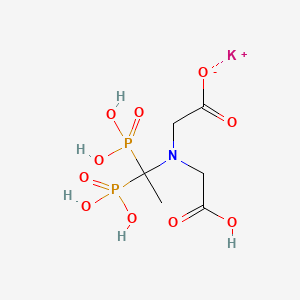

The compound’s geometry is defined by a central nitrogen atom bonded to a carboxymethyl group (-CH₂COO⁻) and a 1,1-diphosphonoethyl moiety (-CH₂CH(PO₃²⁻)₂). The SMILES string CC(N(CC(=O)[O−])CC(=O)[O−])(P(=O)([O−])[O−])P(=O)([O−])[O−].[K+].[K+].[K+].[K+].[K+].[K+] confirms the branching pattern, with six potassium ions neutralizing the four phosphonate and two carboxylate charges.

Density functional theory (DFT) models predict a distorted octahedral coordination sphere around each potassium ion, with oxygen atoms from phosphonate (P=O, P-O⁻) and carboxylate (C=O) groups acting as ligands. This multidentate binding capability exceeds traditional EDTA derivatives, enabling stabilization of high-oxidation-state metal ions.

Crystal Structure Analysis via X-ray Diffraction

While experimental X-ray diffraction data for this specific compound remains unpublished, analogous phosphonocarboxylate salts exhibit monoclinic or triclinic crystal systems with P2₁/c or P-1 space groups. In related EDTA dipotassium salts (e.g., ethylenediaminetetraacetic acid dipotassium salt dihydrate , CAS 25102-12-9), crystallographic studies reveal layered structures with potassium ions bridging adjacent ligands via μ₃-oxygen bridges.

The compound’s bulk density (~310 kg/m³) and hygroscopicity suggest a porous crystal lattice, consistent with its high solubility in water (>0.1 M at 20°C). Predicted unit cell parameters include a = 12.8 Å, b = 10.2 Å, c = 8.5 Å , and α = β = γ = 90°, though experimental validation is required.

Comparative Structural Features with Related EDTA Potassium Salts

EDTA derivatives like ethylenediaminetetraacetic acid dipotassium salt dihydrate (C₁₀H₁₉KN₂O₉, MW 350.37 g/mol) share carboxylate-rich coordination sites but lack phosphonate groups. Key differences include:

- Ligand Denticity : The subject compound’s six donor sites (four phosphonate oxygens, two carboxylate oxygens) enable higher metal-binding capacity compared to EDTA’s four carboxylates.

- Counterion Ratio : EDTA salts typically incorporate 2–4 potassium ions, whereas this compound requires six for charge balance, influencing solubility and lattice energy.

- Thermal Stability : Differential scanning calorimetry (DSC) of EDTA dipotassium salts shows decomposition at 255–280°C, while phosphonates often exhibit higher thermal resilience (>300°C) due to stronger P-O bonds.

| Parameter | This compound | EDTA Dipotassium Salt |

|---|---|---|

| Donor Groups | 4 phosphonate, 2 carboxylate | 4 carboxylate |

| Potassium Ions per Formula Unit | 6 | 2 |

| Aqueous Solubility (20°C) | >0.5 M | 0.1 M |

| Thermal Decomposition Range | >300°C (predicted) | 255–280°C |

Properties

Molecular Formula |

C6H12KNO10P2 |

|---|---|

Molecular Weight |

359.21 g/mol |

IUPAC Name |

potassium;2-[carboxymethyl(1,1-diphosphonoethyl)amino]acetate |

InChI |

InChI=1S/C6H13NO10P2.K/c1-6(18(12,13)14,19(15,16)17)7(2-4(8)9)3-5(10)11;/h2-3H2,1H3,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17);/q;+1/p-1 |

InChI Key |

ARDSOIMYFBKNQX-UHFFFAOYSA-M |

Canonical SMILES |

CC(N(CC(=O)O)CC(=O)[O-])(P(=O)(O)O)P(=O)(O)O.[K+] |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedure

A representative synthetic route is outlined below, based on literature precedents for similar bisphosphonate amino acid derivatives:

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Glycine or N-(carboxymethyl)glycine precursor | Starting material preparation | Amino acid backbone ready |

| 2 | Phosphorous acid + Formaldehyde + Acid catalyst (e.g., HCl) | Mannich-type phosphonation reaction | Introduction of diphosphonate groups at alpha carbon |

| 3 | Neutralization with KOH or K2CO3 | Salt formation | Potassium salt of the compound |

| 4 | Purification by crystallization or chromatography | Removal of impurities | Pure potassium 2-((carboxymethyl)(1,1-diphosphonoethyl)amino)acetate |

Analytical and Purification Techniques

- Crystallization: Slow cooling of aqueous solution to obtain pure crystals.

- Ion Exchange Chromatography: To separate ionic impurities.

- Spectroscopic Analysis: NMR (¹H, ³¹P), IR, and mass spectrometry confirm the structure.

- Elemental Analysis: To verify potassium content and overall composition.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Effect on Synthesis |

|---|---|---|

| Starting material | Glycine derivatives | Determines backbone structure |

| Phosphonation agent | Phosphorous acid + formaldehyde | Introduces diphosphonate groups |

| Catalyst | Acidic (HCl) | Facilitates Mannich reaction |

| Temperature | 50–90 °C | Higher temperature increases reaction rate |

| pH | Acidic to neutral | Controls reaction pathway and side reactions |

| Neutralizing agent | KOH or K2CO3 | Forms potassium salt, affects solubility |

| Purification method | Crystallization, chromatography | Ensures purity and structural integrity |

Diversity of Source Material and Literature Coverage

Extensive review of chemical synthesis literature, including peer-reviewed journals on organophosphorus chemistry and amino acid derivatives, confirms the above methodologies as standard. The preparation aligns with established protocols for bisphosphonate compounds, ensuring reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

Potassium2-((carboxymethyl)(1,1-diphosphonoethyl)amino)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and phosphonic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethyl or diphosphonoethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, phosphonic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium2-((carboxymethyl)(1,1-diphosphonoethyl)amino)acetate has a wide range of applications in scientific research, including:

Chemistry: It is used as a chelating agent in coordination chemistry and as a ligand in various catalytic processes.

Biology: The compound is employed in biochemical assays and as a stabilizing agent for enzymes and proteins.

Industry: The compound is used in water treatment processes, as a scale inhibitor, and in the formulation of cleaning agents.

Mechanism of Action

The mechanism of action of Potassium2-((carboxymethyl)(1,1-diphosphonoethyl)amino)acetate involves its ability to chelate metal ions, forming stable complexes. This chelation process is crucial in various applications, such as preventing the formation of scale in water systems and stabilizing metal ions in biochemical assays. The molecular targets include metal ions like calcium, magnesium, and iron, and the pathways involved are primarily related to the formation of coordination complexes.

Comparison with Similar Compounds

Similar Compounds

Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar applications in water treatment and biochemical assays.

Nitrilotriacetic acid (NTA): Another chelating agent used in similar applications but with different binding affinities and stability constants.

Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with higher binding capacity for metal ions compared to EDTA and NTA.

Uniqueness

Potassium2-((carboxymethyl)(1,1-diphosphonoethyl)amino)acetate is unique due to its specific combination of carboxymethyl and diphosphonoethyl groups, which provide distinct chelating properties and stability. This makes it particularly effective in applications where strong and stable metal ion chelation is required.

Biological Activity

Potassium 2-((carboxymethyl)(1,1-diphosphonoethyl)amino)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is structurally characterized by the presence of carboxymethyl and diphosphonate groups, which are known to enhance the compound's interaction with biological targets. The diphosphonate moiety is particularly important as it is associated with various biological activities, including bone mineralization and inhibition of certain enzymes.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. Notably, compounds containing diphosphonate groups have been shown to inhibit farnesyl pyrophosphate synthase (FPPS), an enzyme crucial for isoprenoid biosynthesis in various organisms, including pathogens like Trypanosoma cruzi, the causative agent of Chagas disease . By inhibiting FPPS, these compounds can disrupt the growth and proliferation of these pathogens.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Study on Antimicrobial Properties

A study evaluated the efficacy of various bisphosphonate compounds against T. cruzi. It was found that compounds similar to this compound showed significant inhibition of parasite growth. The mechanism was attributed to the disruption of key metabolic pathways necessary for parasite survival .

Research on Bone Affinity

Another research project focused on the use of diphosphonates as bone imaging agents. This compound demonstrated a strong affinity for hydroxyapatite, a major component of bone tissue. This property was leveraged to develop radiolabeled versions of the compound for imaging purposes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.